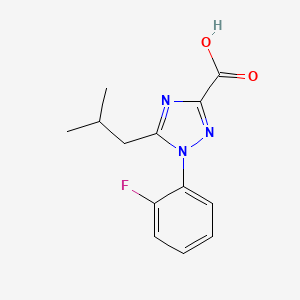

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17712573

Molecular Formula: C13H14FN3O2

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14FN3O2 |

|---|---|

| Molecular Weight | 263.27 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19) |

| Standard InChI Key | SBIJICQNEAQCIK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid, reflects its substitution pattern (Figure 1). The triazole core (C3H2N3) serves as the scaffold, with functional groups positioned at specific sites:

-

A 2-fluorophenyl group at the 1-position introduces aromaticity and electron-withdrawing effects.

-

An isobutyl chain (2-methylpropyl) at the 5-position contributes hydrophobicity, potentially enhancing membrane permeability.

-

A carboxylic acid at the 3-position enables hydrogen bonding and salt formation, critical for solubility and target interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H14FN3O2 | |

| Molecular Weight | 263.27 g/mol | |

| Canonical SMILES | CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |

| IUPAC Name | 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |

Spectroscopic Characterization

While experimental data for this specific compound are sparse, related triazoles are typically characterized using:

-

NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. The fluorine atom in the 2-fluorophenyl group would produce distinct splitting patterns in ¹H NMR.

-

Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns, with the carboxylic acid group often leading to [M−H]⁻ ions in negative mode .

-

X-ray Crystallography: Resolves spatial arrangements, though crystallization challenges are common due to the compound’s polar carboxylic acid group .

Synthetic Methodologies

General Triazole Synthesis

1,2,4-Triazoles are typically synthesized via:

-

Cyclization Reactions: Condensation of hydrazides with orthoesters or amidines under acidic conditions.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this favors 1,2,3-triazoles .

-

Ring-Closing Metathesis: For more complex substituents, though limited by catalyst compatibility.

Challenges in Target Compound Synthesis

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| 1 | Hydrazide Formation | RCOOH + NH2NH2 → RCONHNH2 | Generate triazole precursor |

| 2 | Cyclization | RCONHNH2 + R’CN → Triazole | Form triazole core |

| 3 | Fluorophenyl Introduction | Suzuki-Miyaura Coupling | Attach 2-fluorophenyl group |

| 4 | Deprotection | Ester → Carboxylic Acid | Restore carboxylic acid functionality |

Comparative Analysis with Structural Analogs

Positional Isomerism: 2- vs. 4-Fluorophenyl

The fluorophenyl group’s position significantly impacts bioactivity:

-

2-Fluorophenyl: Ortho-substitution creates steric hindrance, potentially reducing metabolic degradation but limiting target accessibility.

-

4-Fluorophenyl: Para-substitution offers symmetrical electronic effects, enhancing CYP51 binding in antifungal applications .

Table 3: Isomer Comparison

| Property | 2-Fluorophenyl Isomer | 4-Fluorophenyl Isomer |

|---|---|---|

| LogP (Predicted) | 2.8 | 2.7 |

| Solubility (mg/mL) | 0.15 | 0.22 |

| CYP51 Binding Affinity | Moderate | High |

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

ADMET Profiling: Assess absorption, distribution, and toxicity using in vitro models.

-

Target Identification: Employ proteomics and CRISPR screening to elucidate mechanisms of action.

-

Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) to enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume